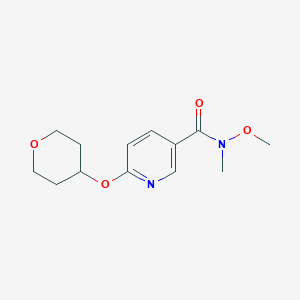

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-3-4-12(14-9-10)19-11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOVOZOOAPRHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OC2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:

Formation of the Nicotinamide Core: The nicotinamide core is synthesized through standard organic reactions involving nicotinic acid or its derivatives.

Introduction of the Methoxy and Methyl Groups: These groups are introduced via methylation and methoxylation reactions, often using reagents like methyl iodide and sodium methoxide.

Attachment of the Tetrahydro-2H-pyran-4-yloxy Moiety: This step involves the reaction of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)nicotinamide: Similar structure but with a different position of the tetrahydro-2H-pyran group.

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)nicotinamide: Another positional isomer with distinct chemical properties.

Uniqueness

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a nicotinamide backbone with a methoxy and methyl substituent, as well as a tetrahydro-pyran moiety. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways in cells.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This was assessed using various assays, including the DPPH radical scavenging assay, where the compound demonstrated effective free radical scavenging capabilities.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 30.1 |

| FRAP (Ferric Reducing Ability) | 28.5 |

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, showcasing the compound's potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. The MTT assay was employed to determine cell viability after treatment with different concentrations of the compound.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.0 |

| MCF7 | 20.5 |

| A549 | 18.7 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in vitro and in vivo models, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

- Cancer Cell Line Study : In a study assessing the cytotoxic effects on various cancer cell lines, researchers found that treatment with this compound led to increased apoptosis markers, indicating its potential as an anticancer agent .

- Mechanistic Insights : Another research article highlighted the compound's ability to inhibit specific pathways involved in cell proliferation and survival, providing insights into its mechanism of action .

Q & A

Q. What synthetic strategies are recommended for preparing N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, and what intermediates require rigorous characterization?

The synthesis typically involves coupling a nicotinamide core with a tetrahydro-2H-pyran-4-yloxy substituent. A critical intermediate is 6-(tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde (CAS RN 910036-95-2), which is functionalized via methoxylation and amidation. Key steps include nucleophilic substitution at the pyridine ring and protection/deprotection of reactive groups. Analytical methods like HPLC (≥95% purity) and NMR (to confirm regiochemistry) are essential for monitoring intermediates and final product validation .

Q. How can researchers validate the compound's stability under physiological conditions?

Stability studies should assess degradation in buffered solutions (pH 4–8) at 37°C over 24–72 hours using LC-MS to detect hydrolysis products. The tetrahydro-2H-pyran-4-yloxy group may undergo oxidative cleavage in acidic conditions, necessitating pH-controlled storage. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC-UV quantifies degradation kinetics .

Q. What in vitro assays are suitable for initial biological activity screening?

Use kinase inhibition assays (e.g., RAF1, BRAF) with recombinant enzymes and ATP analogs (e.g., ADP-Glo™). Cell viability assays (e.g., MTT in RAS-mutant cancer lines like HCT-116 or A549) at 0.1–10 µM concentrations can identify antiproliferative effects. IC50 calculations require dose-response curves with triplicate replicates .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-yloxy moiety influence target selectivity and binding kinetics?

Structural analogs (e.g., RAF709) show that the tetrahydro-2H-pyran-4-yloxy group occupies a hydrophobic pocket in the RAF kinase ATP-binding site, enhancing selectivity over other kinases. Molecular docking (using software like AutoDock Vina) and surface plasmon resonance (SPR) reveal binding affinities (KD values) and residence times. Mutagenesis studies (e.g., D594V in BRAF) further validate binding specificity .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies may arise from poor bioavailability or metabolic instability. Pharmacokinetic profiling (plasma/tissue concentration via LC-MS/MS) and metabolite identification (e.g., cytochrome P450 assays) clarify systemic exposure. Comparative transcriptomic analysis (RNA-seq) of treated vs. untreated tumors identifies compensatory pathways (e.g., MAPK reactivation) that reduce efficacy in vivo .

Q. How can researchers optimize the compound for reduced off-target effects in kinase profiling?

Perform broad-panel kinase screening (e.g., Eurofins KinaseProfiler™) at 1 µM to identify off-target hits. Structure-activity relationship (SAR) studies modifying the methoxy-methyl group or pyran-4-yloxy linker can improve selectivity. Cryo-EM or X-ray crystallography of compound-kinase complexes guides rational design to minimize interactions with non-target kinases .

Q. What strategies mitigate resistance mechanisms observed in long-term treatment models?

Resistance often arises from secondary mutations (e.g., BRAF V600E/K) or pathway reactivation. Combination therapy with MEK inhibitors (e.g., trametinib) or ERK inhibitors synergistically suppresses MAPK signaling. CRISPR-Cas9 screens identify synthetic lethal partners, while single-cell RNA sequencing tracks clonal evolution in resistant populations .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing synthetic byproducts?

High-resolution mass spectrometry (HR-MS) identifies impurities with mass errors <5 ppm. 2D NMR (HSQC, HMBC) resolves regioisomeric byproducts. For chiral purity, chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers of the tetrahydro-2H-pyran-4-yloxy group .

Q. How should researchers design dose-escalation studies in preclinical models?

Use MTD (maximum tolerated dose) studies in rodents (e.g., 10–100 mg/kg oral gavage, QD for 14 days) with toxicity endpoints (body weight, liver enzymes). Pharmacodynamic markers (e.g., p-ERK suppression in tumor biopsies) validate target engagement. Adjust dosing based on AUC(0–24h)/IC50 ratios from PK/PD modeling .

Q. What computational tools predict metabolic liabilities of this compound?

Software like Meteor Nexus or ADMET Predictor™ simulates Phase I/II metabolism (e.g., oxidation of the pyran ring or O-demethylation). CYP450 inhibition assays (e.g., CYP3A4, 2D6) prioritize metabolites for synthesis and testing. Molecular dynamics simulations assess solvent accessibility of labile groups .

Emerging Research Directions

- Combination with immune checkpoint inhibitors : Assess synergy with anti-PD-1 in syngeneic tumor models via flow cytometry (T-cell infiltration) .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade RAF kinases persistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.